3-Feruloyl-1-Sinapoyl sucrose
Description
Contextualizing Sucrose (B13894) Esters within Plant Secondary Metabolism
Sucrose esters, also known as phenylpropanoid sucrose esters (PSEs), represent a wide-ranging group of secondary metabolites found across various plant species. researchgate.netmdpi.com These compounds are characterized by a central sucrose molecule, which is a disaccharide composed of glucose and fructose (B13574), esterified with one or more phenolic acid moieties. researchgate.netrsc.org The number and position of these acyl groups on the sucrose backbone, along with potential acetylation, contribute to a remarkable structural diversity. researchgate.net
Plants synthesize these metabolites through complex biosynthetic pathways, and their roles are multifaceted, contributing to the plant's defense mechanisms and interaction with its environment. mdpi.com The study of sucrose esters is a dynamic field within plant secondary metabolism, as these compounds are recognized as biologically active components of plant biomass. researchgate.netmdpi.com Their structural variability is directly linked to a wide array of biological activities that are of interest for human health applications. researchgate.net
Significance of Hydroxycinnamic Acid Derivatives in Phytochemistry
The phenolic acid components of 3-Feruloyl-1-Sinapoyl sucrose, namely ferulic acid and sinapic acid, belong to a major class of phytochemicals known as hydroxycinnamic acids. nih.govnih.gov These compounds are derived from cinnamic acid and are characterized by a C6-C3 carbon skeleton. researchgate.net Hydroxycinnamic acids are synthesized in plants through the shikimate pathway, starting from the amino acids phenylalanine and tyrosine. researchgate.netmdpi.com
Derivatives of hydroxycinnamic acid are ubiquitous in the plant kingdom, found in fruits, vegetables, cereals, and beverages. nih.gov They are recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and photoprotective properties. nih.govnih.govresearchgate.net The pharmacological potential of these molecules is largely attributed to the hydroxyl groups on their aromatic ring, which act as effective free radical scavengers. nih.gov Their prevalence and diverse functions make them a cornerstone of phytochemical research. nih.govresearchgate.net
Overview of this compound as a Research Target
This compound is a specific glycoside that has been isolated from the aerial parts of plants such as Polygala chamaebuxus. chemsrc.commedchemexpress.comglpbio.com It is a member of the broader family of cinnamic acid sugar ester derivatives. nih.gov As a research target, this compound is of interest due to its unique structure, combining a sucrose core with two different hydroxycinnamic acids.
Structure
2D Structure
Properties
IUPAC Name |
[4-hydroxy-2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxymethyl]-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNBKKPEPCPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of 3 Feruloyl 1 Sinapoyl Sucrose
Plant Sources and Species Identification
Presence in Polygala Species
The family Polygalaceae, and particularly the genus Polygala, is a prominent source of diverse sucrose (B13894) esters. Research has identified 3-Feruloyl-1-Sinapoyl sucrose and its isomers within several species of this genus.
The compound, also referred to in literature as β-D-(1-Sinapoyl-3-feruloyl)-α-D-glucopyranoside, was first isolated from Polygala chamaebuxus, a species of milkwort. targetmol.comchemsrc.comglpbio.comtargetmol.commedchemexpress.comchemondis.comnih.gov While this specific compound has been definitively identified in P. chamaebuxus, related species such as Polygala tenuifolia Willd. and the Turkish endemic species Polygala inexpectata are also exceptionally rich in a wide array of other sucrose esters. mdpi.comdntb.gov.uanih.gov These plants produce a variety of compounds where feruloyl, sinapoyl, and other hydroxycinnamoyl groups are attached at different positions on the sucrose molecule. mdpi.comnih.govdntb.gov.ua This highlights a common metabolic theme within the Polygala genus, which is the synthesis and accumulation of complex phenylpropanoid sucrose esters.
The table below details some of the various sucrose esters that have been isolated from these Polygala species, illustrating the chemical diversity of this genus.
| Compound Name | Plant Source | Reference |
| This compound | Polygala chamaebuxus | targetmol.comnih.gov |
| 3,6′-disinapoyl sucrose | Polygala tenuifolia Willd. | dntb.gov.uajfda-online.com |
| 6,3′-di-O-sinapoylsucrose | Polygala tenuifolia Willd. | nih.gov |
| Sibiricose A5 (3′-O-feruloyl-sucrose) | Polygala tenuifolia Willd. | nih.gov |
| Tenuifoliside C | Polygala tenuifolia Willd., Polygala inexpectata | mdpi.comnih.gov |
| 6,3′-disinapoyl-sucrose | Polygala inexpectata | mdpi.comdntb.gov.ua |
| 3′-O-(O-methyl-feruloyl)-sucrose | Polygala inexpectata | mdpi.comdntb.gov.ua |
| 3′-O-sinapoyl-sucrose | Polygala inexpectata | mdpi.comdntb.gov.ua |
Distribution within Plant Organs and Tissues
The accumulation of this compound and related compounds is localized to specific organs and tissues within the plant, reflecting the site of their synthesis or storage. In Polygala chamaebuxus, this compound was isolated from the aerial parts of the plant. chemsrc.comglpbio.comchemondis.com
In other related species, these compounds are found in different locations. For instance, studies on Polygala tenuifolia have frequently isolated sucrose esters from the roots, which are the part of the plant most commonly used in traditional medicine. nih.govjfda-online.com In contrast, research on Polygala inexpectata utilized the whole plant for the isolation of its secondary metabolites. mdpi.com The presence of related isomers, such as 3′-O-sinapoyl-6-O-feruloylsucrose, has been confirmed in the grains of brown rice (Oryza sativa L.). nih.govacs.org Furthermore, enzymatic activity related to the synthesis of hydroxycinnamic acid esters has been detected in the primary leaves of rye (Secale cereale), indicating this as a potential site of biosynthesis. qmul.ac.ukqmul.ac.uk
Occurrence in Other Plant Families
While the Polygalaceae family is a rich source, the building blocks and related structures of this compound are found in other plant families, indicating a widespread metabolic capability.
Brassicaceae : The Brassica family, which includes broccoli, kale, and mustard, is known for its vast array of phenolic compounds. nih.gov These plants synthesize numerous derivatives of ferulic and sinapic acids, often conjugated with sugars. nih.gov While the exact this compound has not been prominently reported, compounds with similar structures, such as 1-sinapoyl-2-feruloylgentiobioside and various acylated anthocyanins containing feruloyl and sinapoyl groups, are present. scispace.comresearchgate.netmdpi.com This demonstrates that the Brassicaceae family possesses the necessary metabolic pathways to produce these types of esters.
Oryza sativa L. (Rice) : The grains of rice, a member of the Poaceae family, have been found to contain significant amounts of phenylpropanoid glycosides. nih.govacs.org Notably, an isomer of the target compound, 3′-O-sinapoyl-6-O-feruloylsucrose, is one of the four major phenylpropanoid glycosides identified in brown rice. nih.govacs.orgresearchgate.net The concentrations of these compounds can vary between different rice cultivars. nih.gov
The table below lists the major phenylpropanoid glycosides found in brown rice.
| Compound Name | Reference |
| 6-O-feruloylsucrose | nih.govacs.org |
| 3′,6-di-O-sinapoylsucrose | nih.govacs.org |
| 3′-O-sinapoyl-6-O-feruloylsucrose | nih.govacs.org |
| 3′,6-di-O-feruloylsucrose | nih.govacs.org |
Secale cereale (Rye) : Also in the Poaceae family, rye contains the enzymatic machinery for producing hydroxycinnamic acid esters. qmul.ac.ukqmul.ac.ukgenome.jp Protein preparations from the primary leaves of rye have been shown to synthesize esters of hydroxycinnamic acids (like ferulic and sinapic acid) and sugar acids. qmul.ac.ukqmul.ac.uk Although the concentration of sinapate esters in rye may be relatively low compared to other plants, the fundamental biosynthetic capability is present. frontiersin.org
Biosynthetic Lineage within Plant Metabolomics
The biosynthesis of this compound is a multi-step process that combines elements of primary and secondary metabolism. It begins with the synthesis of its three core components: a sucrose molecule, a ferulic acid molecule, and a sinapic acid molecule.
The process starts with two fundamental pathways:
Sucrose Synthesis : Sucrose, a primary metabolite, is the main transport sugar in most plants. It is synthesized in the cytosol from UDP-glucose and fructose (B13574) 6-phosphate in a reaction catalyzed by sucrose phosphate (B84403) synthase (SPS), followed by dephosphorylation. nih.gov
Phenylpropanoid Pathway : Ferulic acid and sinapic acid are synthesized via the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. frontiersin.org This intermediate is then further hydroxylated and methylated to produce feruloyl-CoA and subsequently sinapoyl-CoA, the activated forms required for esterification. frontiersin.org
The final stage in the biosynthesis is the assembly of the complete molecule. This is accomplished by specific acyltransferase enzymes that catalyze the transfer of the feruloyl and sinapoyl groups from their CoA-activated forms onto the sucrose molecule. Recent research has shed light on this process, revealing a "sucrose ferulate cycle" in maize. nih.gov In this cycle, enzymes known as BAHD acyltransferases, specifically Sucrose Ferulic Acid Transferases (SFTs), catalyze the transfer of ferulate units from feruloyl-CoA to the sucrose core. nih.gov A similar mechanism is presumed for the addition of the sinapoyl group.
The existence of specific O-hydroxycinnamoyltransferases has been confirmed in rye, where they catalyze the esterification of sugar acids using both feruloyl-CoA and sinapoyl-CoA as acyl donors. qmul.ac.ukqmul.ac.ukgenome.jp Additionally, a transferase identified in Arabidopsis, named Deficient in Cutin Ferulate (DCF), is responsible for transferring feruloyl and sinapoyl groups from their respective CoA donors to ω-hydroxy fatty acids for cutin synthesis. nih.gov While this enzyme acts on a different acceptor molecule, it demonstrates the specific catalytic capacity for using feruloyl-CoA and sinapoyl-CoA that is required for the synthesis of compounds like this compound. The precise order of esterification and the specific enzymes involved in Polygala are subjects for further detailed investigation.
Advanced Methodologies for Isolation and Purification
Strategies for Extraction from Plant Matrices
The initial step in isolating 3-Feruloyl-1-Sinapoyl sucrose (B13894) involves its extraction from the raw plant material. This process is designed to efficiently remove the target compound from the cellular matrix while separating it from other primary and secondary metabolites.
Differential solvent extraction is a foundational strategy that leverages the varying solubility of phytochemicals in different solvents to achieve a preliminary fractionation of the crude extract. This typically involves a sequence of partitioning steps using immiscible solvents to separate compounds based on their polarity.
In studies involving Raphanus sativus (daikon) sprouts, a common procedure begins with the extraction of lyophilized (freeze-dried) plant material using methanol (B129727) (MeOH) at room temperature. nih.gov The resulting crude extract is then partitioned between n-butanol and water (n-BuOH-H₂O). nih.gov This step is crucial for separating the desired moderately polar hydroxycinnamic acid derivatives, which preferentially move into the n-butanol fraction, from highly polar compounds like free sugars that remain in the aqueous phase. nih.gov
Similarly, research on Polygala inexpectata involved an initial extraction to create a crude extract. mdpi.commdpi.com This extract was then subjected to differential extraction using water (H₂O) and dichloromethane (B109758) (DCM). This process effectively removes non-polar or lipophilic constituents, such as fats and waxes, which are soluble in DCM, thereby enriching the remaining extract with more polar compounds like sucrose esters. mdpi.commdpi.com
The selection of solvents is therefore a critical aspect of the isolation strategy, as summarized in the table below.
| Solvent | Role in Extraction/Fractionation | Target Compounds' Location | Reference |
| Methanol (MeOH) | Primary extraction of a broad range of metabolites from plant tissue. | In initial crude extract | nih.gov |
| Water (H₂O) | Used in partitioning to remove highly polar impurities like free sugars or as a solvent for the initial extract. | Aqueous phase (impurities) | nih.govmdpi.commdpi.com |
| Dichloromethane (DCM) | Used in partitioning to remove non-polar and lipophilic constituents. | DCM phase (impurities) | mdpi.commdpi.com |
| n-Butanol (n-BuOH) | Used in partitioning against water to isolate moderately polar compounds like hydroxycinnamic acid sucrose esters. | n-Butanol phase (target) | nih.gov |
Chromatographic Separation Technologies
Following initial solvent-based fractionation, the enriched extract undergoes further purification using various chromatographic techniques. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of individual compounds with high purity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of 3-Feruloyl-1-Sinapoyl sucrose and its isomers. Purity of the final compound is often confirmed by analytical HPLC. as-1.co.jpacebiolab.comacebiolab.com
Reversed-Phase HPLC (RP-HPLC), particularly at the semi-preparative scale, is highly effective for isolating specific sucrose esters from a complex mixture. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. In the isolation of compounds from Raphanus sativus, the n-butanol fraction was subjected to semi-preparative RP-HPLC for final purification. nih.gov The process involves injecting the sample onto the column and eluting the compounds using a gradually changing solvent mixture (a gradient), typically of water and a stronger organic solvent like methanol or acetonitrile. nih.gov Compounds elute at different times based on their hydrophobicity, allowing for their collection as separate, pure fractions.
A summary of typical HPLC conditions for the separation of related hydroxycinnamic acid derivatives is provided below.
| Parameter | Specification | Purpose | Reference |
| Technique | Semi-Preparative RP-HPLC | To isolate milligram quantities of pure compounds for structural elucidation. | nih.gov |
| Mobile Phase | Gradient of Acetonitrile (Solvent B) in Water (Solvent A) | To effectively separate compounds with a range of polarities by gradually increasing the elution strength. | nih.gov |
| Detection | UV Detector (e.g., at 330 nm) | To monitor the elution of phenylpropanoid compounds, which absorb UV light at this wavelength. | nih.gov |
| Flow Rate | e.g., 2.0 mL/min | To ensure optimal separation and peak resolution. | nih.gov |
Besides HPLC, a variety of other chromatographic methods are employed for the large-scale, preliminary fractionation of crude extracts before the final purification steps.
Medium-Pressure Liquid Chromatography (MPLC): This technique is often used as an intermediate purification step. For instance, fractions from the Polygala inexpectata extract were separated on MPLC using an increasing concentration of isopropanol (B130326) in water, which fractionated the extract into several subfractions based on polarity. mdpi.com
Silica (B1680970) Gel Column Chromatography: This is a classic and widely used method for separating compounds based on their polarity. Fractions from Polygala extracts have been subjected to silica gel columns using a mobile phase mixture of dichloromethane, methanol, and water to afford purified sucrose esters. mdpi.commdpi.com
Sephadex LH-20 Column Chromatography: This method utilizes a modified dextran (B179266) gel for size exclusion and adsorption chromatography. It is particularly effective for separating phenolic compounds and was used in the isolation scheme for constituents of Polygala sibirica. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support. It has proven effective for fractionating complex natural product extracts, such as the separation of acyl-oligosaccharide linked betacyanins, which are structurally complex like sucrose esters. researchgate.net
Rigorous Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT-135), are fundamental for the initial structural assessment.
The ¹H-NMR spectrum provides information about the number and type of protons in the molecule. For a compound like 3-O-feruloyl-6′-O-sinapoyl-sucrose, the spectrum displays characteristic signals for the sucrose (B13894) backbone and the two different hydroxycinnamoyl moieties. nih.gov Key proton signals include those for the trans-olefinic protons of the feruloyl and sinapoyl groups, aromatic protons specific to each substitution pattern, and methoxy (B1213986) group singlets. nih.gov
The ¹³C-NMR spectrum reveals the number of non-equivalent carbons. In conjunction with DEPT-135, which differentiates between CH, CH₂, and CH₃ groups, it allows for the assignment of all carbon signals. The presence of ester linkages is confirmed by the downfield shift of the carbon atoms in the sucrose moiety where the acyl groups are attached. For instance, the signals for C-3 of the glucopyranose unit and C-6' of the fructofuranose unit are shifted downfield, indicating these as the points of esterification. nih.govmdpi.comsemanticscholar.org
The following table presents representative ¹H and ¹³C NMR data for 3-O-feruloyl-6′-O-sinapoyl-sucrose, isolated from Raphanus sativus L. sprouts, which illustrates the typical chemical shifts observed for such structures. nih.gov
¹H and ¹³C NMR Spectroscopic Data for 3-O-Feruloyl-6′-O-sinapoyl-sucrose (in Methanol-d₄)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| Sucrose Moiety | ||
| Glc-1 | 93.1 | 5.50 (d, 3.8) |
| Glc-2 | 73.4 | 3.61 (dd, 9.9, 3.8) |
| Glc-3 | 77.5 | 5.25 (t, 9.9) |
| Glc-4 | 71.5 | 3.55 (t, 9.9) |
| Glc-5 | 74.5 | 3.85 (m) |
| Glc-6 | 63.8 | 3.82 (m), 3.75 (m) |
| Fru-1' | 64.9 | 3.70 (d, 12.0), 3.65 (d, 12.0) |
| Fru-2' | 104.9 | - |
| Fru-3' | 78.1 | 4.15 (d, 8.5) |
| Fru-4' | 76.2 | 4.02 (t, 8.5) |
| Fru-5' | 81.1 | 4.25 (dd, 8.5, 6.5) |
| Fru-6' | 65.5 | 4.50 (dd, 12.0, 6.5), 4.45 (dd, 12.0, 2.0) |
| Feruloyl Moiety | ||
| 1'' | 127.1 | - |
| 2'' | 111.8 | 7.20 (d, 1.9) |
| 3'' | 149.5 | - |
| 4'' | 150.9 | - |
| 5'' | 116.5 | 6.82 (d, 8.3) |
| 6'' | 124.5 | 7.09 (dd, 8.3, 1.9) |
| 7'' | 147.1 | 7.69 (d, 15.8) |
| 8'' | 115.1 | 6.43 (d, 15.8) |
| 9'' | 168.9 | - |
| 3''-OCH₃ | 56.5 | 3.90 (s) |
| Sinapoyl Moiety | ||
| 1''' | 126.8 | - |
| 2'''/6''' | 108.1 | 6.89 (s) |
| 3'''/5''' | 149.4 | - |
| 4''' | 140.1 | - |
| 7''' | 148.1 | 7.64 (d, 15.8) |
| 8''' | 114.9 | 6.31 (d, 15.8) |
| 9''' | 168.5 | - |
| 3'''/5'''-OCH₃ | 56.9 | 3.88 (s) |
Two-dimensional (2D) NMR experiments are essential to connect the atoms identified in 1D spectra.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings, helping to trace the proton networks within the sucrose, feruloyl, and sinapoyl fragments.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. mdpi.comsemanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this type of structure. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. These correlations are used to piece the fragments together. Crucially, HMBC spectra show a correlation between the protons on the sucrose moiety and the carbonyl carbons (C-9) of the acyl groups. For example, a correlation between the H-3 proton of glucose and the C-9'' carbonyl carbon of the feruloyl group definitively confirms the ester linkage at the C-3 position. Similarly, a correlation between the H-6' protons of fructose (B13574) and the C-9''' carbonyl of the sinapoyl group confirms the second ester linkage. nih.govcore.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which can help to confirm stereochemistry and conformation.
Unambiguous Structural Assignments via 1D-NMR (¹H, ¹³C, DEPT-135)
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight and formula of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), measures the mass of a molecule with extremely high accuracy (typically with an error of less than 5 ppm). mdpi.com This precision allows for the calculation of a unique elemental composition, distinguishing between compounds that might have the same nominal mass (isobaric compounds). nih.govmdpi.com For 3-O-feruloyl-6′-O-sinapoyl-sucrose, ESI-HRMS analysis in negative ion mode detected a deprotonated molecule [M-H]⁻ at m/z 561.1598. This corresponds to a calculated molecular formula of C₂₇H₂₉O₁₃ (calculated m/z for [C₂₇H₂₉O₁₃]⁻ is 561.1588), confirming the elemental composition of the molecule. nih.gov
HRMS Data for 3-O-Feruloyl-6′-O-sinapoyl-sucrose
| Ion | Measured m/z | Calculated m/z | Mass Accuracy (ppm) | Deduced Molecular Formula |
|---|---|---|---|---|
| [M-H]⁻ | 561.1598 | 561.1588 | <3 | C₂₇H₃₀O₁₃ |
Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. A specific parent ion (e.g., the [M-H]⁻ ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. imreblank.ch This process provides valuable information about the compound's structure by revealing how it breaks apart. mdpi.comacs.org
In the MS/MS spectrum of the [M-H]⁻ ion of 3-O-feruloyl-6′-O-sinapoyl-sucrose (m/z 561.1598), characteristic fragment ions are observed. These include ions at m/z 367.2461, corresponding to the neutral loss of a feruloyl unit (194 Da), and at m/z 337.1253, resulting from the loss of a sinapoyl moiety (224 Da). nih.gov This fragmentation pattern confirms the presence of both a feruloyl and a sinapoyl group esterified to the sucrose core. nih.govunipi.it
Key MS/MS Fragmentation Data for 3-O-Feruloyl-6′-O-sinapoyl-sucrose
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Lost Moiety |
|---|---|---|---|
| 561.1598 | 367.2461 | 194 | Feruloyl unit |
| 561.1598 | 337.1253 | 224 | Sinapoyl unit |
Mass Defect Filtering (MDF) is a sophisticated data processing technique used with high-resolution mass spectrometry data to selectively identify compounds belonging to a specific chemical class within a complex mixture, such as a plant extract. thermofisher.commdpi.com The mass defect is the difference between a molecule's exact mass and its nominal (integer) mass. thieme-connect.com Since molecules within a homologous series or a specific biosynthetic class often share similar elemental compositions, they also tend to have similar mass defects. nih.govoup.com
By creating a filter that only allows ions within a narrow range of mass defects and molecular weights to be displayed, MDF can significantly reduce the complexity of the data and highlight potential compounds of interest. thermofisher.com For example, a mass defect filter could be designed to specifically target phenylpropanoid glycosides, facilitating their discovery in a raw LC-HRMS dataset before undertaking full, time-consuming structural elucidation of every peak. nih.govoup.com This method acts as a powerful screening tool to accelerate the identification of novel metabolites like acylated sucrose esters. nih.gov
Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Pathway Analysis
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching, bending) of their chemical bonds. specac.com By analyzing the absorption spectrum, the presence of key functional groups in 3-Feruloyl-1-Sinapoyl sucrose can be confirmed.
The structure of this compound contains several characteristic functional groups: hydroxyl (-OH) groups on the sucrose unit, two ester carbonyl (C=O) groups, carbon-carbon double bonds (C=C) in the aromatic rings and the propenoic acid chains, and numerous carbon-oxygen (C-O) single bonds within the sucrose ethers and the ester linkages. glpbio.comslideshare.net
The expected IR absorption bands for these groups are:
O-H Stretching: A strong and broad absorption band is anticipated in the region of 3200–3550 cm⁻¹ due to the stretching vibrations of the hydroxyl groups on the carbohydrate moiety. specac.comlibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org
C-H Stretching: The jagged peaks characteristic of tetrahedral carbon-hydrogen bonds are typically observed between 2800 and 3000 cm⁻¹. libretexts.org Additionally, C-H stretching from the unsaturated carbons of the aromatic rings and vinyl groups would appear at higher frequencies, generally above 3000 cm⁻¹. spectroscopyonline.com
C=O Stretching: A strong, sharp absorption peak characteristic of the ester carbonyl group is expected in the range of 1710-1750 cm⁻¹. specac.comlibretexts.org
C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings and the α,β-unsaturated chains of the feruloyl and sinapoyl groups typically gives rise to absorptions in the 1550–1700 cm⁻¹ region. spectroscopyonline.com
C-O Stretching: The spectrum will also feature strong peaks in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, corresponding to the C-O stretching vibrations of the esters, ethers, and alcohol groups of the sucrose backbone. specac.comresearchgate.net
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3550–3200 | Strong, Broad |
| Unsaturated C-H | =C-H stretch | 3100–3000 | Medium |
| Saturated C-H | -C-H stretch | 3000–2850 | Medium |
| Ester Carbonyl | C=O stretch | 1750–1710 | Strong |
| Aromatic/Vinyl | C=C stretch | 1700–1550 | Medium-Weak |
| Ester/Ether/Alcohol | C-O stretch | 1300–1000 | Strong |
Comparative Spectroscopic Analysis with Reference Compounds
The structural elucidation of complex natural products like this compound is rarely accomplished in isolation. A crucial step involves the comparative analysis of its spectroscopic data with those of known, structurally similar reference compounds. researchgate.netresearchgate.net This approach is particularly vital for assigning the correct stereochemistry and confirming the precise location of acyl substitutions on the sucrose moiety.
The primary tools for this comparison are ¹H and ¹³C NMR spectroscopy, complemented by 2D-NMR experiments (such as COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS). mdpi.comresearchgate.net Researchers compare the chemical shifts (δ), coupling constants (J), and correlation signals of the target molecule with data from reference compounds.
Key reference compounds for the analysis of this compound would include:
Sucrose: To assign the signals of the core glucose and fructose units. slideshare.net
Ferulic Acid and Sinapic Acid: To identify the signals corresponding to the two different hydroxycinnamoyl moieties.
Related Sucrose Esters: Compounds such as 3'-O-feruloyl-sucrose, 3'-O-sinapoyl-sucrose, or 6,3′-disinapoyl-sucrose, which have been previously isolated and characterized, serve as invaluable references. mdpi.comresearchgate.net
The analysis proceeds by observing key spectral features. For instance, the downfield shift of specific protons and carbons in the sucrose backbone, compared to the spectrum of pure sucrose, indicates the points of esterification. In studies of similar compounds, HMBC (Heteronuclear Multiple Bond Correlation) spectra are used to find correlations between the protons of the sucrose unit and the carbonyl carbons of the acyl groups, definitively establishing their linkage points. researchgate.netresearchgate.net A comparative analysis of the NMR data for a related compound, 6,3′-disinapoyl-sucrose, showed that the signals for the fructose and α-glucose units were clearly identifiable, in addition to the signals for two sinapoyl groups. researchgate.net By comparing these known spectra, the substitution of one sinapoyl group with a feruloyl group in the target molecule can be confirmed by identifying the unique signals of the feruloyl moiety. unipi.it
| Proton | Moiety | Reference Compound (e.g., Sucrose) δ (ppm) | Target Compound (this compound) Expected δ (ppm) | Note |
|---|---|---|---|---|
| H-1' (Glc) | Sucrose | ~5.4 (d) | ~5.5 (d) | Anomeric proton of glucose, largely unaffected. |
| H-1 (Fru) | Sucrose | ~3.6 (d) | ~4.5-4.7 (d) | Significant downfield shift indicates acylation at C-1. |
| H-3 (Fru) | Sucrose | ~3.8 (t) | ~5.0-5.2 (t) | Significant downfield shift indicates acylation at C-3. |
| H-7''/H-7''' | Acyl Groups | N/A | ~7.6 (d) | Olefinic proton (α) of trans-cinnamoyl chain. |
| H-8''/H-8''' | Acyl Groups | N/A | ~6.4 (d) | Olefinic proton (β) of trans-cinnamoyl chain. |
| -OCH₃ | Feruloyl/Sinapoyl | N/A | ~3.8-3.9 (s) | Signals for methoxy groups on the aromatic rings. |
Biochemical Pathways and Enzymatic Mechanisms of Biosynthesis
Precursor Derivations from the Shikimate and Phenylpropanoid Pathways
The aromatic hydroxycinnamic acid portions of 3-Feruloyl-1-Sinapoyl sucrose (B13894), specifically ferulic acid and sinapic acid, are derived from the shikimate and subsequent phenylpropanoid pathways. frontiersin.org These pathways are central to the production of a wide array of plant secondary metabolites. frontiersin.orgresearchgate.net
The journey to ferulic and sinapic acids begins with the aromatic amino acid phenylalanine, a product of the shikimate pathway. caldic.comfrontiersin.orgresearchgate.net A cascade of enzymatic reactions within the phenylpropanoid pathway then modifies phenylalanine to generate the specific hydroxycinnamic acids required. frontiersin.orgnih.gov
The general phenylpropanoid pathway involves an initial set of three reactions that convert phenylalanine into p-coumaroyl-CoA, which serves as a crucial precursor for numerous phenylpropanoids, including flavonoids, monolignols, and hydroxycinnamic acids. caldic.comnih.govoup.com The key enzymatic steps are:
Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. frontiersin.orgcaldic.comresearchgate.net
Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. frontiersin.orgcaldic.com
Activation: The resulting p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA. nih.govoup.com
From p-coumaroyl-CoA, the pathway branches to produce ferulic and sinapic acids. A key enzyme, hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT), transfers the p-coumaroyl group to shikimate. nih.gov This is followed by hydroxylation at the 3-position by p-coumaroyl shikimate 3'-hydroxylase (C3'H) to form caffeoyl shikimate. nih.gov HCT then catalyzes the reverse transfer, yielding caffeoyl-CoA. nih.govpeerj.com
Ferulic Acid Formation: Caffeoyl-CoA is methylated by caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) to produce feruloyl-CoA. nih.gov
Sinapic Acid Formation: The pathway to sinapic acid involves further steps. Feruloyl-CoA is a substrate for cinnamoyl-CoA reductase (CCR) to form coniferaldehyde. frontiersin.org This is then hydroxylated by ferulate 5-hydroxylase (F5H) and subsequently methylated by caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to yield sinapaldehyde (B192390). frontiersin.orgnih.gov Finally, an aldehyde dehydrogenase oxidizes sinapaldehyde to sinapic acid. frontiersin.org The activated form, sinapoyl-CoA, is then available for esterification.
Table 1: Key Enzymes in the Biosynthesis of Ferulic and Sinapic Acid Precursors
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. frontiersin.orgcaldic.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgcaldic.com |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.govoup.com |
| Shikimate O-hydroxycinnamoyltransferase | HCT | Transfers hydroxycinnamoyl groups between CoA and shikimate. peerj.comuniprot.orgpnas.orgwikipedia.org |
| p-Coumaroyl shikimate 3'-hydroxylase | C3'H | Hydroxylates p-coumaroyl shikimate to form caffeoyl shikimate. nih.gov |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to form feruloyl-CoA. nih.gov |
| Ferulate 5-hydroxylase | F5H | Hydroxylates ferulic acid derivatives at the 5-position. frontiersin.orgnih.gov |
| Caffeic acid O-methyltransferase | COMT | Methylates hydroxyl groups on the aromatic ring. frontiersin.orgnih.gov |
Sucrose Metabolism and Esterification Principles
Sucrose serves as the acceptor molecule for the feruloyl and sinapoyl groups. Its synthesis and availability are therefore fundamental to the production of 3-Feruloyl-1-Sinapoyl sucrose.
The primary route for sucrose synthesis in plants involves two enzymes: sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP). annualreviews.orgoup.com
Sucrose-Phosphate Synthase (SPS): This key regulatory enzyme catalyzes the transfer of a glucosyl group from UDP-glucose to fructose-6-phosphate, producing sucrose-6-phosphate (B12958860) (S6P). annualreviews.orgoup.commdpi.comwikipedia.org SPS activity is a major control point for carbon partitioning between sucrose and starch. wikipedia.orgnih.gov
Sucrose-Phosphate Phosphatase (SPP): SPP then catalyzes the final, irreversible step in sucrose biosynthesis by hydrolyzing the phosphate (B84403) from S6P to yield free sucrose. annualreviews.orgoup.com Recent studies suggest that SPS and SPP can form an enzyme complex, potentially channeling the S6P substrate directly between the active sites to enhance the efficiency of sucrose synthesis. oup.com
Sucrose synthase (SuS) is another critical enzyme in sucrose metabolism, primarily known for catalyzing the reversible cleavage of sucrose. mdpi.comfrontiersin.org In the presence of a nucleoside diphosphate (B83284) (like UDP), SuS breaks down sucrose into fructose (B13574) and UDP-glucose. frontiersin.org While it can function in sucrose synthesis, SuS is often associated with sucrose degradation in sink tissues, providing UDP-glucose for various metabolic pathways, including cell wall biosynthesis and starch synthesis. frontiersin.orgpnas.orgoup.com The direction of the SuS reaction is regulated by factors such as pH and the relative concentrations of substrates and products. frontiersin.org This turnover is essential for maintaining the metabolic balance and providing precursors for secondary metabolism. oup.com
Role of Sucrose-Phosphate Synthase (SPS) and Sucrose-Phosphate Phosphatase (SPP)
Identification and Characterization of Acyltransferases
The final step in forming this compound is the transfer of the activated feruloyl and sinapoyl moieties from their CoA esters to the sucrose molecule. This esterification is catalyzed by specific O-hydroxycinnamoyltransferases. ebi.ac.ukresearchgate.net These enzymes belong to a large and diverse family of acyltransferases capable of transferring hydroxycinnamoyl groups to various acceptor molecules. researchgate.netfrontiersin.org
While the specific enzyme that synthesizes this compound has not been fully characterized in all organisms, related enzymes provide insight into the catalytic mechanism. These enzymes are typically part of the BAHD acyltransferase family, which utilizes CoA thioesters as acyl donors. oup.comresearchgate.net Examples of characterized O-hydroxycinnamoyltransferases that act on different acceptor molecules include:
Shikimate O-Hydroxycinnamoyltransferase (HCT): A well-studied enzyme that catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to shikimate. uniprot.orgpnas.orgwikipedia.org This is a pivotal step in the biosynthesis of lignin (B12514952) precursors. uniprot.orgpnas.orgresearchgate.net The enzyme can also use quinate as an acceptor, though often less efficiently. oup.comuniprot.org
Glucarolactone O-Hydroxycinnamoyltransferase: This enzyme catalyzes the reaction between sinapoyl-CoA and glucarolactone to form O-sinapoylglucarolactone and CoA. qmul.ac.ukwikipedia.orgwikipedia.orgexpasy.org It can also utilize other donors like 4-coumaroyl-CoA and feruloyl-CoA, albeit more slowly. qmul.ac.ukexpasy.org
Galactarate O-Hydroxycinnamoyltransferase: This enzyme transfers a feruloyl group from feruloyl-CoA to galactarate. qmul.ac.ukgenome.jptamu.edu It can also use sinapoyl-CoA and 4-coumaroyl-CoA as donors. qmul.ac.ukgenome.jp
The biosynthesis of this compound would require a highly specific acyltransferase capable of recognizing sucrose and catalyzing the sequential or concerted esterification at the C-3 and C-1 positions of the glucose and fructose moieties, respectively. The existence of numerous sucrose esters in nature, such as 6,3′-disinapoyl-sucrose, suggests a family of related sucrose-specific acyltransferases with distinct positional specificities. mdpi.com
Regioselectivity and Substrate Specificity of Esterification Enzymes
The specific structure of this compound, with a feruloyl group at the 3-position of the glucosyl unit and a sinapoyl group at the 1'-position of the fructosyl unit, is the result of the high regioselectivity and substrate specificity of the involved esterification enzymes, likely acyltransferases. These enzymes catalyze the transfer of acyl groups from activated donors, such as feruloyl-CoA and sinapoyl-CoA, to specific hydroxyl groups on the sucrose molecule. researchgate.net
Research into the enzymatic acylation of sucrose and its derivatives has demonstrated that different enzymes exhibit distinct preferences for the position of acylation. For instance, studies using commercial lipase (B570770) preparations have shown varied regioselectivity. Lipozyme TL IM, a lipase from Thermomyces lanuginosus, has been observed to catalyze the feruloylation of free sucrose primarily at the 6-OH position, followed by the 1'-OH, and then the 2-OH and 4'-OH positions. mdpi.com In contrast, subtilisin enzymes show a preference for acylating the 1'-hydroxyl group of sucrose. nih.gov This regioselectivity can be influenced by factors such as the solvent used and the chain length of the acyl donor. nih.gov
The biosynthesis of phenolic sucrose esters (PSEs) is hypothesized to involve a series of specific enzymatic steps. researchgate.net The synthesis of the activated acyl donors, feruloyl-CoA and sinapoyl-CoA, occurs through the general phenylpropanoid pathway, where 4-coumaroyl-CoA is sequentially methoxylated. researchgate.net These activated acids are then available for transfer to the sucrose molecule.
The precise enzymes responsible for the specific acylation pattern of this compound have not been fully elucidated in Polygala chamaebuxus, the plant from which it was isolated. glpbio.comchemsrc.com However, based on studies in other plants like tomato, it is known that specific acylsucrose acyltransferases (ASATs) are responsible for creating the diverse patterns of acylation seen in nature. pnas.org It is proposed that a specific sinapoyl-CoA:sucrose 1'-sinapoyltransferase would first acylate the 1' position, followed by the action of a feruloyl-CoA:1'-sinapoylsucrose 3-feruloyltransferase to complete the synthesis.
Table 1: Research Findings on Enzymatic Regioselectivity in Sucrose Ester Synthesis
| Enzyme/Catalyst | Acyl Donor | Primary Acylation Position(s) on Sucrose | Secondary Acylation Position(s) | Source(s) |
| Lipozyme TL IM | Vinyl ferulate | 6-OH | 1'-OH, 2-OH, 4'-OH | mdpi.com |
| Pentopan 500 BG | Vinyl ferulate | 6-OH, 6'-OH (on sucrose 3'-O-coumarate) | 1'-OH | mdpi.com |
| Subtilisin | Vinyl esters | 1'-OH | 6-OH | nih.gov |
Unraveling Complex Biosynthetic Networks for Sucrose Esters
The biosynthesis of a di-acylated sucrose ester like this compound is rarely a simple, linear pathway. Instead, it is typically part of a complex biosynthetic network involving multiple enzymes, intermediate products, and potential feedback regulation. researchgate.net The diversity of sucrose esters found in nature, even within a single plant species, points to the combinatorial action of several acyltransferases with overlapping but distinct specificities. acs.org
The study of acylsugar biosynthesis in cultivated and wild tomatoes (Solanum lycopersicum and related species) provides a powerful model for understanding these complex networks. pnas.org Researchers have successfully reconstructed the entire acylsucrose biosynthetic pathway of tomato in vitro. This work demonstrated that four distinct BAHD family acyltransferases (ASATs) are sufficient to produce the complex mixture of acylsucroses found in the plant's trichomes. pnas.org
These enzymes act sequentially to add different short- to medium-chain fatty acyl groups to the sucrose molecule. acs.org For example, Sl-ASAT1 initiates the process by acylating the R4 position of sucrose. Subsequent enzymes (Sl-ASAT2, Sl-ASAT3, and Sl-ASAT4) then add further acyl chains to specific positions on the glucose and fructose rings of the mono- or di-acylsucrose intermediates. pnas.org This enzymatic "assembly line" allows for the generation of significant structural diversity from a limited set of enzymes and substrates.
Unraveling these networks requires a multi-faceted approach, including:
Genomic and Transcriptomic Analysis: Identifying candidate acyltransferase genes that are expressed in the tissues where sucrose esters are produced.
In Vitro Enzyme Assays: Characterizing the substrate and regioselectivity of individual candidate enzymes using recombinant proteins.
Metabolite Profiling: Analyzing the full spectrum of sucrose esters and potential intermediates in the plant tissue.
Metabolic Reconstruction: Combining the enzymatic data to build and test models of the biosynthetic network, as demonstrated in tomato. pnas.org
The biosynthesis of this compound likely operates within a similar network, where the sequential or competitive action of different hydroxycinnamoyl-transferases dictates the final structure of the synthesized molecule.
Table 2: Hypothetical Biosynthetic Network for this compound
| Step | Substrate | Enzyme (Hypothetical) | Product |
| 1 | Sucrose + Sinapoyl-CoA | Sinapoyl-CoA:Sucrose 1'-Acyltransferase (SSAT1) | 1'-O-Sinapoylsucrose |
| 2 | 1'-O-Sinapoylsucrose + Feruloyl-CoA | Feruloyl-CoA:1'-Sinapoylsucrose 3-Acyltransferase (FSAT1) | 3-O-Feruloyl-1'-O-Sinapoylsucrose |
Enzymatic and Chemoenzymatic Synthesis Strategies
Biocatalytic Approaches Using Lipases and Esterases
Lipases and esterases are widely used biocatalysts for the acylation of sugars due to their stability and broad substrate specificity. mdpi.com
Immobilized lipases are effective catalysts for the transesterification of sucrose (B13894) and its derivatives with various acyl donors.
Lipozyme TL IM , a lipase (B570770) from Thermomyces lanuginosus, has demonstrated significant activity in the transesterification of vinyl and 2,2,2-trifluoroethyl gallate and caffeate. mdpi.com It has also been used in the synthesis of structured lipids through acidolysis and transesterification. Studies on the enzymatic hydroxycinnamoylation of sucrose derivatives have shown that Lipozyme TL IM can catalyze the cinnamoylation at the 1'-OH and 4'-OH positions when the 6-OH is blocked. mdpi.comnih.gov Specifically, in the feruloylation of sucrose 3'-O-coumarate in acetonitrile, Lipozyme TL IM primarily yields the 6-O-ferulate product (63%). mdpi.comresearchgate.net This lipase is also effective in the regioselective acylation of sucrose with vinyl esters in a two-solvent system of 2-methyl-2-butanol (B152257) and dimethyl sulfoxide. nih.gov
Pentopan 500 BG , a biocatalyst from the thermophilic fungus Humicola insolens, exhibits feruloyl esterase activity and can catalyze the enantioselective acetylation of aromatic secondary alcohols. nih.govgoogle.com In the context of sucrose acylation, Pentopan feruloylated sucrose 3'-O-coumarate at both the 6-OH and 6'-OH positions with comparable efficiency (77%). mdpi.comresearchgate.net
A pilot study on the enzymatic hydroxycinnamoylation of sucrose and its derivatives aimed to produce precursors for natural phenylpropanoid sucrose esters. nih.gov This study utilized Lipozyme TL IM and Pentopan 500 BG to catalyze the transesterification of sucrose derivatives with vinyl esters of coumaric, ferulic, and 3,4,5-trimethoxycinnamic acid. nih.govresearchgate.net
| Enzyme | Acceptor | Acyl Donor | Solvent | Major Product(s) | Yield/Ratio | Reference |
| Lipozyme TL IM | Sucrose 3'-O-coumarate | Vinyl ferulate | Acetonitrile | 6-O-ferulate | 63% | mdpi.com |
| Pentopan 500 BG | Sucrose 3'-O-coumarate | Vinyl ferulate | Not specified | 6-O-ferulate and 6'-O-ferulate | 77% (comparable) | mdpi.com |
| Lipozyme TL IM | Sucrose derivative (6-OH blocked) | Vinyl cinnamate (B1238496) | Not specified | 1'-OH and 4'-OH cinnamoylation | - | mdpi.comnih.gov |
Feruloyl esterases (FAEs) are a subclass of carboxylic acid esterases that catalyze the hydrolysis of ester bonds between hydroxycinnamic acids and sugars. researchgate.net They also exhibit synthetic activity.
FAEs from Humicola spp. : A feruloyl esterase from Humicola insolens has been shown to catalyze the acylation of oligosaccharides with ferulic acid. researchgate.net Specifically, the enzyme preparation Pentopan 500 BG, derived from Humicola insolens, displays feruloyl esterase activities. nih.govgoogle.com Another study utilized a feruloyl esterase from Humicola spp. for the feruloylation of sucrose, achieving a 13% yield, though the regioselectivity was not determined. mdpi.comnih.gov
FAEs from Aspergillus niger : Feruloyl esterases from Aspergillus niger, such as FaeA and FaeB, have been shown to release ferulic acid from various agro-industrial by-products. researchgate.net The FaeC isoenzyme from A. niger exhibits broad substrate specificity, hydrolyzing various methyl and ethyl esters of hydroxycinnamic acids, including methyl ferulate and methyl sinapate. nih.gov The expression of the faeC gene is induced by several phenolic compounds, including ferulic acid. nih.gov Structurally, FAE from A. niger has an α/β-hydrolase fold similar to fungal lipases. iucr.org
| Enzyme Source | Substrate(s) | Activity | Reference |
| Humicola spp. | Sucrose, Ferulic acid | Feruloylation (13% yield) | mdpi.comnih.gov |
| Humicola insolens | Oligosaccharides, Ferulic acid | Acylation | researchgate.net |
| Aspergillus niger (FaeC) | Methyl ferulate, Methyl sinapate, etc. | Hydrolysis | nih.gov |
| Aspergillus niger (FaeA, FaeB) | Agro-industrial by-products | Ferulic acid release | researchgate.net |
The regioselective acylation of sucrose is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.net
Enzymatic methods offer a promising route to achieving regioselectivity. For instance, Lipozyme TL IM has been used for the regioselective transesterification of vinyl ferulate to the primary hydroxyl group of various compounds, including α-ʟ-arabinofuranosides. nih.gov In the case of free sucrose, monoferuloylation catalyzed by Lipozyme TL IM occurs regioselectively at the primary 6-OH position. mdpi.comnih.gov However, the synthesis of diferuloylated sucrose is more complex, with acylation occurring at positions 6 and 1', as well as at secondary positions 2-OH and 4'-OH. mdpi.comnih.gov
A targeted synthesis of 3,3'-, 3,4'-, and 3,6'-di-substituted phenylpropanoid sucrose esters (PSEs) has been developed, which could be adapted for the synthesis of 3-Feruloyl-1-Sinapoyl sucrose. mit.edu This strategy involves the use of protecting groups to achieve the desired regioselectivity. mit.edu
Feruloyl Esterase Activity in Sucrose Acylation (e.g., from Humicola spp., Aspergillus niger)
Chemical Synthesis Methodologies
Chemical synthesis provides a powerful alternative for producing complex sucrose esters, often involving multi-step procedures with protecting groups.
The formation of the glycosidic bond in a stereoselective manner is a cornerstone of carbohydrate chemistry. frontiersin.org Recent advancements have focused on developing catalytic and protecting-group-free methods. nih.govbeilstein-journals.org
1,2-cis-Glycosylation : Strategies for achieving 1,2-cis glycosylation, which is often challenging, include the use of glycosyl-acceptor-derived borinic esters with 1,2-anhydroglucose donors. acs.org Other methods involve intramolecular aglycone delivery (IAD) and the use of specific catalysts like ZnI2. frontiersin.org
1,2-trans-Glycosylation : The presence of a participating group at the C-2 position of the glycosyl donor typically directs the formation of 1,2-trans glycosides. nih.gov
Protecting-Group-Free Synthesis : Methodologies are being developed to achieve stereoselective glycosylation on unprotected or minimally protected sugars, which simplifies synthetic routes. beilstein-journals.org
The synthesis of complex oligosaccharides often requires careful planning of the glycosylation strategy, as minor changes in the reactivity of the glycosyl donor or acceptor can significantly impact the outcome. nih.gov
The synthesis of aromatic esters can be achieved through various coupling reactions that mimic the action of acyltransferases.
Fischer Esterification : This classic method involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. numberanalytics.com
Acid Chloride-based Esterification : The reaction of an aromatic acid chloride with an alcohol, often in the presence of a base, is a highly efficient method for ester synthesis. numberanalytics.com
Mitsunobu and Steglich Esterification : The Mitsunobu reaction couples an alcohol and a carboxylic acid using reagents like DEAD and PPh3. numberanalytics.comnih.gov The Steglich esterification utilizes DCC and DMAP as catalysts and has been employed in the synthesis of 2-O-feruloyl-L-malate and 2-O-sinapoyl-L-malate. numberanalytics.comresearchgate.net
Palladium-Catalyzed Cross-Coupling : Palladium catalysts, such as bis(tri-tert-butylphosphine)palladium, are effective for the cross-coupling of aryl and heteroarylsilanolates with aromatic halides to form biaryl linkages, a reaction type that can be relevant in the synthesis of complex natural products. organic-chemistry.org
These methods, combined with appropriate protecting group strategies, are essential for the chemical construction of specific phenylpropanoid sucrose esters like this compound.
Ecological and Physiological Functions in Planta
Role as Plant Secondary Metabolites and Stress Responses
As secondary metabolites, phenylpropanoid sucrose (B13894) esters are not directly involved in the primary processes of growth and reproduction but are crucial for the plant's interaction with its environment. Their synthesis and accumulation are often triggered by external stimuli, forming a key part of the plant's adaptive strategies. The presence of both feruloyl and sinapoyl moieties suggests a specialized role, combining the properties of both hydroxycinnamic acids.
The structural components of 3-Feruloyl-1-Sinapoyl sucrose, particularly the feruloyl group, are significantly involved in fortifying plant defenses, primarily through cell wall strengthening. mdpi.com Feruloylation, the process of adding ferulic acid to polysaccharides, is a critical feature of the cell walls in certain plants, especially in the grass family. mdpi.com
Cell Wall Cross-linking : Ferulic acid can be ester-linked to cell wall polysaccharides like arabinoxylans. mdpi.com Once incorporated, these feruloyl groups can undergo oxidative coupling, catalyzed by peroxidases in the cell wall, to form dehydrodiferulates. mdpi.comnih.gov This process creates covalent cross-links between polysaccharide chains, effectively reinforcing the cell wall structure. nih.gov A stronger, cross-linked cell wall provides a formidable physical barrier against invading pathogens, restricting the accessibility of cell wall-degrading enzymes secreted by fungi and bacteria. nih.govnih.gov Studies have shown that a rapid increase in polysaccharide feruloylation and cross-linking is a key defense response to pathogen attack. nih.govtandfonline.com
Deterrence of Herbivores and Pests : Phenolic compounds, including ferulates, are known to act as deterrents against insects and other herbivores. mdpi.com Decreased polysaccharide feruloylation has been shown to compromise plant resistance to necrotrophic fungal pathogens, demonstrating the importance of these esters in biotic stress resistance. nih.gov
Sucrose-Mediated Defense Priming : The sucrose core of the molecule also plays a role in plant defense. High levels of sucrose in plant tissues can prime defense responses, leading to a stronger and faster activation of defense mechanisms upon pathogen infection. nih.gov This phenomenon, sometimes called "sweet immunity," involves the enhanced expression of pathogenesis-related (PR) genes. nih.govresearchgate.net Plants can also strategically limit the availability of apoplastic sucrose to starve invading bacterial pathogens, a defense mechanism that involves sugar transporters like SWEETs. biorxiv.org
Plants accumulate specific secondary metabolites, including hydroxycinnamic acid esters, to acclimate to unfavorable environmental conditions. uoguelph.ca These compounds help mitigate the damaging effects of various abiotic stressors.
UV Radiation Protection : Sinapate esters are particularly effective at absorbing UV-B radiation. oup.com They accumulate in the epidermal cells of leaves and dissipate the harmful UV energy as heat, thus protecting the underlying photosynthetic machinery from damage. researchgate.net Mutants unable to synthesize sinapate esters are hypersensitive to UV radiation, highlighting their crucial role in photoprotection. oup.com
Temperature Stress : Acclimation to cold involves significant changes in carbohydrate metabolism, with sucrose playing a central role. nih.gov The accumulation of soluble sugars acts as a cryoprotectant. While the direct role of this compound in cold acclimation is not detailed, the accumulation of related sinapate esters and the importance of sucrose metabolism in response to both low and high temperatures suggest a potential involvement. uoguelph.canih.govresearchgate.net
Table 1: Research Findings on Sucrose Ester Involvement in Plant Stress
| Stress Type | Plant Response / Compound Function | Key Findings | References |
|---|---|---|---|
| Biotic Stress (Pathogens) | Cell Wall Reinforcement | Feruloylation of polysaccharides creates cross-links, strengthening the cell wall against fungal enzymes. | nih.gov, nih.gov, mdpi.com |
| Defense Priming | High sucrose levels can prime the expression of defense-related genes, enhancing resistance. | nih.gov | |
| Abiotic Stress (UV Radiation) | UV-B Screening | Sinapate esters accumulate in the epidermis and absorb harmful UV-B radiation, protecting photosynthetic tissues. | oup.com |
| Abiotic Stress (Drought) | Osmotic Adjustment & Signaling | Sucrose accumulation helps maintain cell turgor; transport is regulated by SWEETs to manage carbon allocation. | nih.gov, arccjournals.com |
| Abiotic Stress (Cold) | Cryoprotection & Metabolism | Sucrose accumulation is a key part of cold acclimation; its biosynthesis is a limiting factor in the metabolic response. | nih.gov |
Contribution to Plant Defense Mechanisms
Intercellular and Intracellular Transport Mechanisms of Sucrose and its Esters (e.g., SWEETs)
The transport of sucrose is a fundamental process in plants, moving carbon and energy from photosynthetic source tissues (like leaves) to non-photosynthetic sink tissues (like roots, fruits, and seeds). nanion.de This transport occurs over long distances via the phloem and involves specific protein transporters for movement across cell membranes.
The primary transporters for sucrose itself are from two major families:
SUT/SUC Transporters : These are sucrose-H+ symporters that actively load sucrose into the phloem against a concentration gradient, a process powered by a proton motive force. nih.govencyclopedia.pub They are essential for efficient long-distance transport. nih.gov
SWEET Transporters : These proteins are uniporters that facilitate the movement of sugars, including sucrose, down a concentration gradient. mdpi.comnih.gov They play a key role in exporting sucrose from mesophyll and phloem parenchyma cells into the apoplast (the space outside the cell membrane), making it available for loading by SUTs. nih.govnih.gov
While the transport of sucrose is well-characterized, the mechanism for large derivatives like this compound is less clear and likely differs significantly. There is no direct evidence to suggest that large sucrose esters are transported by SUT or SWEET proteins, which are specific for smaller sugars. encyclopedia.pubacs.org Instead, evidence points to an intracellular synthesis and subsequent transport to the cell wall via the plant's secretory pathway.
Recent research has uncovered a "sucrose ferulate cycle" in maize, which provides insight into the handling of these molecules. researchgate.net In this cycle, feruloyl groups are transferred from Feruloyl-CoA to sucrose within the cell, a reaction catalyzed by SFT (sucrose feruloyl transferase) enzymes. researchgate.net This suggests that feruloylated sucrose esters are synthesized in the cytoplasm or Golgi apparatus. From there, they are likely packaged into vesicles and transported to the cell wall, where they serve as donors for the feruloylation of cell wall polysaccharides in muro (within the wall). nih.govtandfonline.comresearchgate.net This pathway is consistent with the general mechanism for secreting and modifying cell wall components.
Contribution to Plant Development and Growth Signaling
Cell Wall Biosynthesis and Integrity : The most direct evidence for a developmental role comes from studies of feruloylated sucrose. Research in maize has shown that ferulic acid is transferred to cell wall arabinoxylans via feruloylated sucrose derivatives. researchgate.net A mutant deficient in an enzyme that creates di-feruloylated sucrose exhibited a sharp decrease in cell wall feruloylation, leading to defective cell walls and embryo abortion. researchgate.net This finding establishes a critical link between feruloylated sucrose and the correct development of cells and embryos. The synthesis of cell wall components like cellulose (B213188) and hemicellulose is a highly regulated process that depends on the availability of sugar substrates, primarily derived from sucrose. mdpi.comnih.gov
Growth and Architecture : Sucrose signaling is known to regulate shoot branching and bud outgrowth. nih.gov The availability of sucrose in stem nodes can trigger the synthesis of hormones like cytokinins, which in turn promote the growth of lateral buds. nih.gov While the specific signaling role of this compound in this process is unknown, its presence as part of the plant's secondary metabolism indicates it is part of the complex chemical signaling network that fine-tunes growth in response to environmental and developmental cues. The regulation of sucrose metabolism and transport is essential for wood development in perennial plants, a process that involves massive deposition of secondary cell walls. mdpi.com
Metabolic Engineering for Enhanced Production and Functional Modulation
Targeted Manipulation of Phenylpropanoid and Sucrose (B13894) Biosynthetic Pathways
The biosynthesis of 3-Feruloyl-1-Sinapoyl sucrose involves the convergence of two primary metabolic routes: the phenylpropanoid pathway, which generates the feruloyl and sinapoyl moieties, and the sucrose biosynthetic pathway, which provides the sucrose backbone. Metabolic engineering efforts are centered on strategically manipulating these pathways to increase the flux of precursors and enhance the activity of key enzymes involved in the final esterification steps. nih.govnih.gov
The phenylpropanoid pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce hydroxycinnamoyl-CoAs, including feruloyl-CoA and sinapoyl-CoA. osti.gov Key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), are primary targets for genetic modification to boost the supply of these essential acyl donors. nih.govosti.gov
Genetic Engineering Strategies for Modulating Ester Production
Genetic engineering offers a powerful toolkit for enhancing the production of specific sucrose esters like this compound. A primary strategy involves the overexpression of genes encoding the specific acyltransferases responsible for esterifying the sucrose molecule. These enzymes, often belonging to the BAHD acyltransferase family, catalyze the transfer of the feruloyl and sinapoyl groups from their CoA-thioester form to the hydroxyl groups of sucrose. oup.com
For instance, the introduction and overexpression of specific acyltransferase genes in a suitable host can direct the metabolic flow towards the desired sucrose ester. nih.gov Conversely, knocking out or downregulating genes that lead to competing metabolic pathways can further increase the yield of the target compound. nih.gov For example, reducing the expression of enzymes that convert feruloyl-CoA and sinapoyl-CoA into other products, such as lignin (B12514952) or other flavonoids, can free up these precursors for sucrose ester biosynthesis.
Furthermore, protein engineering can be employed to modify the substrate specificity and catalytic efficiency of the involved acyltransferases. By altering the amino acid sequence of these enzymes, it may be possible to favor the production of this compound over other acylated forms.
Heterologous Expression in Surrogate Host Organisms
Given the complexity of plant metabolic networks and the challenges associated with genetically modifying many plant species, researchers are increasingly turning to microbial hosts for the production of plant-derived compounds. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are attractive platforms for heterologous expression due to their well-characterized genetics, rapid growth rates, and scalability of fermentation processes. acs.orgnih.gov
The entire biosynthetic pathway for this compound can be reconstituted in a microbial host by introducing the necessary genes from the plant of origin. This includes the genes for the phenylpropanoid pathway to produce feruloyl-CoA and sinapoyl-CoA, as well as the specific acyltransferases that attach these groups to sucrose. osti.govacs.org
Several challenges must be addressed for successful heterologous production. These include ensuring the proper folding and activity of the plant-derived enzymes in the microbial host, balancing the expression levels of multiple genes in the pathway, and ensuring the availability of the necessary precursors, such as sucrose. acs.orgmdpi.com Strategies to overcome these challenges include codon optimization of the introduced genes for the host organism, using strong and inducible promoters to control gene expression, and engineering the host's central metabolism to enhance precursor supply. acs.orgmdpi.com
Table 1: Key Genetic Engineering Strategies for Enhanced Sucrose Ester Production
| Strategy | Description | Key Genes/Enzymes Targeted | Potential Outcome |
| Overexpression | Increasing the expression of key biosynthetic genes. | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Acyltransferases (BAHD family) | Increased flux towards feruloyl-CoA, sinapoyl-CoA, and the final sucrose ester. |
| Gene Knockout/Downregulation | Eliminating or reducing the expression of genes in competing pathways. | Enzymes involved in lignin biosynthesis, other flavonoid pathways. | Diversion of precursors towards sucrose ester production. |
| Protein Engineering | Modifying the structure and function of key enzymes. | Acyltransferases | Improved catalytic efficiency and substrate specificity for desired ester formation. |
| Heterologous Expression | Introducing the entire biosynthetic pathway into a microbial host. | Genes for phenylpropanoid pathway and specific acyltransferases. | Scalable and controlled production of the target sucrose ester in fermenters. |
Synthetic Biology Approaches for Pathway Reprogramming
Synthetic biology offers a more advanced and systematic approach to engineering biological systems for desired functions. nih.gov It moves beyond the one-gene-at-a-time approach of traditional metabolic engineering towards the design and construction of novel genetic circuits and metabolic pathways. cam.ac.uknih.gov
For the production of this compound, synthetic biology tools can be used to create fine-tuned regulatory systems that control the expression of pathway genes in response to specific cellular conditions or external stimuli. This can help to balance metabolic flux and avoid the accumulation of toxic intermediates. mdpi.com
Furthermore, genome-editing technologies like CRISPR/Cas9 provide a powerful means for making precise and multiple modifications to the host genome, enabling the rapid construction and testing of different pathway designs. cam.ac.uknih.gov
Future Directions in Bioengineering for Sucrose Ester Production
The field of bioengineering for sucrose ester production is rapidly evolving, with several exciting future directions on the horizon. researchgate.net One key area of focus will be the discovery and characterization of novel enzymes with improved properties for sucrose ester synthesis. tandfonline.com This includes acyltransferases with higher catalytic activity, broader substrate acceptance, or altered regioselectivity, which could enable the synthesis of novel sucrose ester derivatives with unique functionalities.
The integration of computational modeling and machine learning with metabolic engineering will play an increasingly important role. mdpi.com These approaches can be used to predict metabolic bottlenecks, design optimal pathway architectures, and guide strain engineering efforts, thereby accelerating the development of high-producing strains.
Another promising avenue is the use of cell-free biosynthesis systems. In this approach, the biosynthetic enzymes are produced and used outside of a living cell, which eliminates the complexities of cellular metabolism and allows for greater control over the reaction conditions.
Finally, the development of sustainable and cost-effective bioprocessing technologies will be crucial for the industrial-scale production of this compound and other valuable sucrose esters. acs.orgfrontiersin.org This includes optimizing fermentation conditions, developing efficient product recovery and purification methods, and utilizing renewable feedstocks. nih.govbioengineer.org Through these continued advancements in bioengineering, the large-scale and sustainable production of complex plant-derived molecules like this compound is becoming an increasingly achievable goal.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating 3-Feruloyl-1-Sinapoyl sucrose from plant material?
- Methodology :
- Plant Preparation : Use aerial parts of Polygala chamaebuxus or related species, dried and ground into powder .
- Extraction : Employ polar solvents (e.g., 70% ethanol or methanol) under reflux or sonication to extract phenolic glycosides .
- Purification : Use column chromatography (e.g., silica gel, Sephadex LH-20) with gradient elution (e.g., chloroform-methanol-water mixtures) to isolate the compound. Final purification may require preparative HPLC .
- Challenges : Co-elution with structurally similar compounds (e.g., other acylated sucroses) may occur; optimize solvent polarity for separation .
Q. How is this compound identified and quantified in complex matrices?
- Analytical Techniques :
- HPLC-DAD/UV : Use a C18 column with mobile phases like acetonitrile-water (acidified with 0.1% formic acid) for separation. Detection at 320 nm (characteristic of feruloyl/sinapoyl moieties) .
- NMR Spectroscopy : Confirm structure via 1H and 13C NMR, focusing on ester linkages (δ 6.5–7.5 ppm for aromatic protons) and glycosidic bonds (δ 3.0–5.5 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ ions (theoretical m/z 723.2 for C33H40O18) .
Q. What pharmacological activities have been reported for this compound?
- Key Findings :
- Neuroprotective Effects : Demonstrated in vitro models via antioxidative mechanisms (e.g., ROS scavenging) .
- Anti-inflammatory Activity : Inhibition of NF-κB or COX-2 pathways in macrophage assays .
- Limitations : Most studies use crude extracts; validate bioactivity with purified compounds and standardized assays (e.g., IC50 values) .
Advanced Research Questions
Q. How can extraction protocols be optimized to improve yield and purity?
- Experimental Design :
- Response Surface Methodology (RSM) : Vary factors like solvent ratio, temperature, and extraction time to model optimal conditions .
- Ultrasound/Microwave-Assisted Extraction : Enhances efficiency by disrupting plant cell walls .
Q. How can contradictions in bioactivity data across studies be resolved?
- Root Causes :
- Purity Variability : Ensure compound purity >95% (e.g., via HPLC) to exclude confounding effects from impurities .
- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 for inflammation) and control for solvent cytotoxicity .
Q. What strategies prevent degradation of this compound during storage?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
